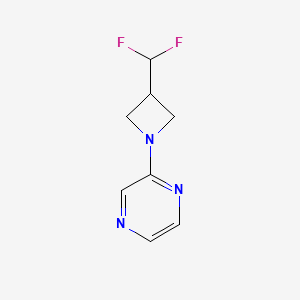

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazine ring substituted with a difluoromethyl group and an azetidine moiety, making it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . This method typically employs boron reagents and palladium catalysts to form carbon-carbon bonds, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized pyrazine derivatives.

Scientific Research Applications

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine has numerous applications in scientific research:

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group and azetidine moiety contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

2-Azetidinone derivatives: These compounds share the azetidine moiety and exhibit similar reactivity and applications.

Trisubstituted pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrazine core and are used in various synthetic and biological applications.

Uniqueness

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing molecules with enhanced biological activity and selectivity.

Biological Activity

2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H8F2N4

- Molecular Weight : 202.17 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Difluoromethyl Group : This step often utilizes fluorination techniques to introduce the difluoromethyl moiety onto the azetidine structure.

- Coupling with Pyrazine : The final step involves coupling the azetidine derivative with pyrazine, often through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving bioavailability and binding affinity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazine derivatives have shown potent inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.98 ± 0.08 |

| Compound B | A549 (Lung Cancer) | 1.05 ± 0.17 |

| Compound C | HeLa (Cervical Cancer) | 1.28 ± 0.25 |

These findings suggest that modifications in the azetidine or pyrazine structure can lead to enhanced antiproliferative effects against various cancer cell lines .

Inhibition of Kinases

The compound has been evaluated for its inhibitory activity against specific kinases involved in cancer progression, such as c-Met and VEGFR-2:

| Kinase Target | IC50 (nM) |

|---|---|

| c-Met | 26.00 |

| VEGFR-2 | 2.6 |

These results indicate potential as a dual inhibitor, which is crucial for developing targeted cancer therapies .

Study on Antiproliferative Effects

A study published in a peer-reviewed journal explored the antiproliferative effects of various pyrazine derivatives, including those with azetidine moieties. The research demonstrated that certain derivatives significantly inhibited cell growth in vitro across multiple cancer cell lines, aligning with the observed activities of related compounds .

Evaluation of Pharmacokinetics

Another study investigated the pharmacokinetic properties of similar compounds, revealing favorable absorption and distribution profiles in animal models. These findings support the potential for clinical application .

Properties

IUPAC Name |

2-[3-(difluoromethyl)azetidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-8(10)6-4-13(5-6)7-3-11-1-2-12-7/h1-3,6,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTLOZLFOSZAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.